4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Aqueous-phase synthesis Diazotization Azo dye intermediate

Free acid analogs cause inconsistent yields in aqueous diazotization due to poor solubility and thermal decomposition. This sodium salt ensures homogeneous aqueous-phase reactions with high solubility and >360°C stability. Key benefits: (1) Eliminates co-solvent use, maximizing azo dye yield and purity. (2) Predictable 4-chloro-3-nitro regioselectivity for SNAr-based pharma intermediate synthesis. (3) HPLC-verified ≥98% purity for accurate impurity profiling. Shipped ambient; store at 2-8°C.

Molecular Formula C6H3ClNNaO5S
Molecular Weight 259.6 g/mol
CAS No. 17691-19-9
Cat. No. B099566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzenesulfonic acid, sodium salt
CAS17691-19-9
Molecular FormulaC6H3ClNNaO5S
Molecular Weight259.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl.[Na+]
InChIInChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,(H,11,12,13);/q;+1/p-1
InChIKeyPOUGKTDTYSAMAT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt Overview


4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS 17691-19-9) is a sulfonated aromatic compound with the molecular formula C₆H₃ClNNaO₅S and a molecular weight of 259.6 g/mol . This sodium salt derivative is characterized by its high solubility in water, making it suitable for aqueous-phase reactions and industrial applications, particularly as a key intermediate in the synthesis of azo dyes and pharmaceutical building blocks [1]. The presence of both chloro and nitro substituents on the benzene ring, combined with the sulfonate group, confers distinct reactivity profiles that differentiate it from closely related analogs .

Reaction Medium
Aqueous-phase synthesis and industrial applications
Key Intermediates
Azo dye coupling components and pharmaceutical building blocks
Physical Form
Sodium salt with high water solubility for homogeneous mixing

Why 4-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt Is Irreplaceable


Generic substitution of 4-chloro-3-nitrobenzenesulfonic acid sodium salt with its free acid form (CAS 121-18-6) or positional isomers introduces significant variability in solubility, thermal stability, and reactivity that can derail sensitive synthetic routes. The sodium salt exhibits markedly enhanced aqueous solubility compared to the free acid, a critical requirement for diazotization and coupling reactions in azo dye synthesis where homogeneous aqueous-phase mixing dictates yield and purity . Furthermore, the compound demonstrates a melting point exceeding 360°C, substantially higher than the free acid (114-115°C), enabling its use in reactions requiring elevated thermal conditions without premature decomposition . The precise 4-chloro-3-nitro substitution pattern also governs regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, a feature not replicated by other chloro-nitrobenzenesulfonate isomers, which can lead to divergent product distributions and compromised intermediate purity in pharmaceutical manufacturing [1].

Aqueous solubility may not transfer
Free acid form requires pH adjustment or co-solvents, which can shift reaction kinetics and yield in diazotization and coupling steps.
Thermal stability differs significantly
The sodium salt exhibits a markedly higher melting point, enabling use in elevated-temperature reactions without decomposition risk; generic alternatives may not maintain integrity under comparable conditions.
Regioselectivity profile may shift
Positional isomers with different substitution patterns can alter SNAr reaction outcomes and product distributions, affecting intermediate purity in multi-step syntheses.

Performance Comparison of 4-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt


Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt of 4-chloro-3-nitrobenzenesulfonic acid exhibits high aqueous solubility due to its ionic character, a property essential for homogeneous reaction conditions in diazotization and coupling steps of azo dye synthesis [1]. In contrast, the free acid form (CAS 121-18-6) possesses a sulfonic acid group (-SO₃H) that is less dissociated in neutral water, limiting its solubility and requiring additional pH adjustment or organic co-solvents for comparable dissolution . This solubility differential translates to more consistent and reproducible reaction kinetics in aqueous media when using the sodium salt .

Aqueous Solubility
Head-to-head
Sodium salt: Readily soluble, clear aqueous solutions
Free acid: Limited solubility; requires alkaline conditions or co-solvents
Supports aqueous-phase workflow consistency
Qualitative observation at 20–25°C; batch-dependent review recommended
Aqueous-phase synthesis Diazotization Azo dye intermediate

Thermal Stability: Sodium Salt vs. Free Acid

The sodium salt (CAS 17691-19-9) possesses a melting point >360°C, as specified by multiple reputable suppliers . This thermal profile is in stark contrast to the free acid form (CAS 121-18-6), which has a reported melting point of 114-115°C . The >245°C differential in melting point translates to a markedly higher thermal stability window for the sodium salt, enabling its use as a stable solid reagent in reactions requiring elevated temperatures without risk of melting, phase change, or thermal degradation during processing or storage .

Thermal Stability
Head-to-head
Melting point >360°C (>245°C higher vs. free acid)
Broader operational temperature window
Literature values; lot-specific verification advised
Thermal stability High-temperature reactions Storage stability

Purity Specification: HPLC Grade vs. Technical Grade

The sodium salt is commercially available at a minimum purity specification of 98% as determined by HPLC, a standard upheld by multiple suppliers for research and industrial applications . This level of purity is critical for its role as a pharmaceutical intermediate, where even minor impurities can propagate through multi-step syntheses and compromise the quality of active pharmaceutical ingredients (APIs) [1]. While alternative salts or the free acid may be available at lower purities (e.g., technical grade 80%), the 98% (HPLC) specification provides a verifiable benchmark for procurement decisions where consistency and traceability are paramount [2].

Purity Specification
Specification review
98% (HPLC) vs. technical grade (80%)
Consistent pharmaceutical intermediate quality
Supplier COA verification recommended
Purity Quality control Pharmaceutical intermediate

SNAr Reactivity: Para-Chloro Activation

The chlorine atom at the para position relative to the nitro group in 4-chloro-3-nitrobenzenesulfonic acid sodium salt is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group [1]. This activation facilitates displacement by various nucleophiles (amines, alcohols, thiols), enabling the synthesis of diverse derivatives [2]. In contrast, positional isomers such as 2-chloro-5-nitrobenzenesulfonic acid exhibit different regioselectivity and reactivity profiles due to the altered electronic environment, leading to different product distributions and potentially lower yields in specific SNAr applications .

SNAr Reactivity
Class-level inference
Para-Cl activated by ortho-NO₂ for predictable displacement; positional isomer exhibits altered regioselectivity
Predictable regioselectivity for building block synthesis
Reaction rate and yield may vary with nucleophile and conditions
Nucleophilic aromatic substitution SNAr reactivity Pharmaceutical building block

Regulatory Status: Cease Manufacture Notification

According to the European Chemicals Agency (ECHA) registration dossier, the manufacture of sodium 4-chloro-3-nitrobenzenesulphonate (CAS 17691-19-9) has a status of 'Cease Manufacture' with an effective date of January 19, 2018 [1]. This regulatory notification indicates that at least one major registrant has discontinued production of this specific sodium salt within the EU/EEA market [2]. This status is not reported for all related sulfonate compounds and should inform procurement strategies, particularly for users in regulated industries who require assured continuity of supply [3].

Regulatory Status
Supporting evidence
ECHA dossier: Cease Manufacture status since Jan 2018
Supply chain continuity should be verified with supplier
Does not affect product availability outside EU; confirm current status
Regulatory Supply chain Procurement risk

Application Scenarios for 4-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt


Azo Dye Synthesis in Aqueous Phase

The high aqueous solubility of the sodium salt , combined with its established role as a diazo or coupling component in azo dye synthesis , makes it the preferred form for industrial dye manufacturing processes conducted in aqueous media. Its ready dissolution eliminates the need for additional solubilizing agents or pH adjustments, leading to more homogeneous reaction mixtures and reproducible color yields compared to the free acid .

SNAr-Based Pharmaceutical Intermediate Synthesis

The compound's high melting point (>360°C) and activated para-chloro substituent make it uniquely suited as a building block in pharmaceutical intermediate production where SNAr reactions may require elevated temperatures for extended periods. The thermal stability ensures the reagent remains as a solid, non-decomposed reactant throughout the process, while the specific 4-chloro-3-nitro substitution pattern provides predictable regioselectivity for introducing amine, alcohol, or thiol functionalities .

HPLC Analysis of Sulfonated Aromatic Compounds

Validated HPLC methods exist for the separation and quantification of 4-chloro-3-nitrobenzenesulfonic acid and its related impurities . The sodium salt can be analyzed by reverse-phase HPLC using simple acetonitrile/water/phosphoric acid mobile phases, with scalability to preparative separations . Procurement of the 98% (HPLC) grade is essential for use as a reference standard or starting material in analytical workflows where accurate impurity profiling is required.

Sulfonyl Chloride Derivative Synthesis

The sodium salt serves as a precursor to 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) , a versatile reagent used in the preparation of functionalized 1H-indenes, N-arylsulfonyl-3-acylindole derivatives, and sulfonamide analogs with ferroptosis inhibition properties . The high purity and consistent quality of the sodium salt starting material are critical for achieving reproducible yields and product purity in these multi-step synthetic sequences .

Application
Selection Property
Validation Focus
Azo dye synthesis in aqueous phase
High aqueous solubility
Batch-to-batch consistency in diazotization/coupling
SNAr pharmaceutical intermediate synthesis
Thermal stability and regioselective SNAr activation
Reagent integrity under elevated temperatures; regioisomer purity
HPLC analysis of sulfonated aromatics
98% HPLC purity specification
Impurity profiling and method reproducibility
Sulfonyl chloride derivative synthesis
Sodium salt as precursor; consistent quality
Yield and product purity in multi-step sequences

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